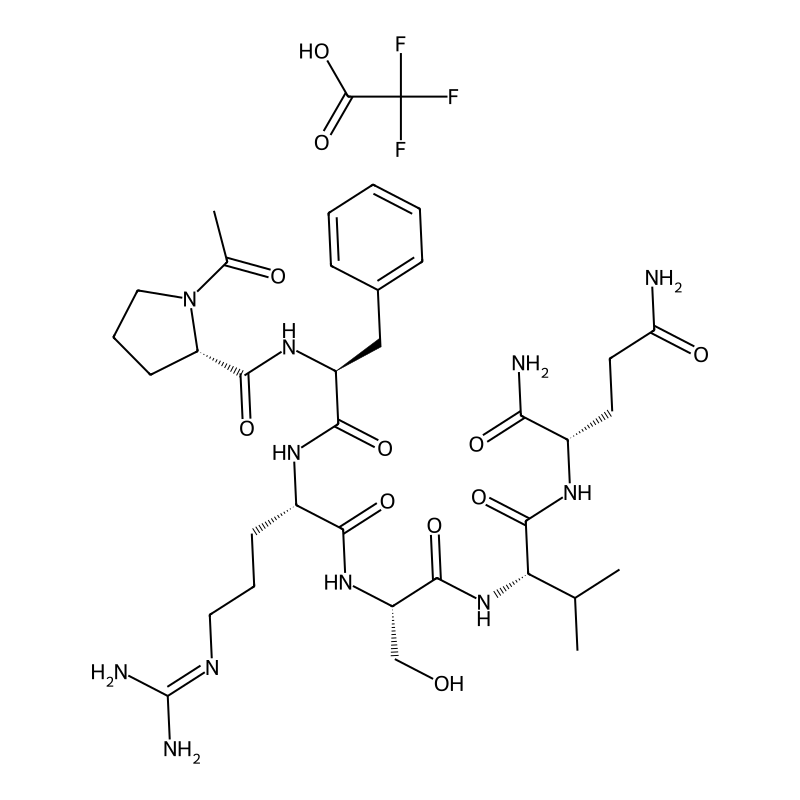

Kki-5 (tfa)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Kki-5 (trifluoroacetate) is a synthetic compound characterized by its unique trifluoroacetate group, which significantly influences its chemical reactivity and biological properties. The trifluoroacetate moiety enhances the electrophilicity of the compound, making it a useful intermediate in various

The biological activity of Kki-5 (trifluoroacetate) has been explored in various contexts. Its electrophilic nature allows it to interact with biological macromolecules, potentially influencing enzyme activity and cellular processes. Studies have indicated that compounds with similar trifluoroacetate groups can exhibit antimicrobial and anticancer properties, although specific data on Kki-5's biological effects remain limited .

Kki-5 (trifluoroacetate) can be synthesized through several methods:

- Direct Acylation: This method involves reacting a suitable precursor with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a base to generate Kki-5.

- Oxidative Self-Condensation: Utilizing trifluoroacetic acid as a mediator, aromatic ketones can undergo oxidative self-condensation to yield Kki-5 as a product .

- Reagent-Based Synthesis: The compound can also be synthesized using specific reagents such as sodium iodide in combination with trifluoroacetic anhydride, facilitating the formation of Kki-5 through a series of acylation and iodination steps .

Kki-5 (trifluoroacetate) finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules.

- Pharmaceuticals: Due to its potential biological activity, Kki-5 may be explored for developing new therapeutic agents.

- Material Science: The compound's unique properties may lend themselves to applications in polymer chemistry and materials engineering.

Interaction studies involving Kki-5 have focused on its reactivity with biological molecules. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function. Understanding these interactions is crucial for evaluating the compound's safety and efficacy in biological systems .

Kki-5 (trifluoroacetate) shares structural similarities with several other compounds that contain trifluoroacetyl or related functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trifluoroacetic Acid | Carboxylic Acid | Strong acidity; widely used as a reagent |

| Trifluoroacetamide | Amide | Exhibits stability under physiological conditions |

| N-Trifluoroacetyl Glycine | Amino Acid Derivative | Biologically relevant; potential therapeutic uses |

| 2-Trifluoroacetylphenol | Phenolic Compound | Displays distinct biological activity compared to Kki-5 |

Kki-5 stands out due to its specific trifluoroacetate group, which imparts unique reactivity patterns not commonly observed in other similar compounds.

Kki-5 (trifluoroacetate) is a synthetic peptide-based compound designed as a specific inhibitor of tissue kallikrein, an enzyme implicated in the proteolytic processing of kininogen and the generation of bioactive kinins. The compound’s chemical profile is distinguished by its peptide sequence, sequence modifications, and the presence of the trifluoroacetate counterion. The molecular formula of Kki-5 (trifluoroacetate) is C₃₇H₅₆F₃N₁₁O₁₁, with a molecular weight of 887.9 grams per mole, indicating the inclusion of the trifluoroacetate group as a salt form [1] [3]. The peptide backbone is homologous to a specific region of kininogen, with targeted modifications that enhance its inhibitory potency and stability against proteolytic degradation.

The chemical properties of Kki-5 (trifluoroacetate) are summarized in the following table, which consolidates key data relevant to its structural and physicochemical profile:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₅₆F₃N₁₁O₁₁ | [1] [3] |

| Molecular Weight | 887.9 g/mol | [1] [3] |

| Solubility in Water | 9.09 mg/mL (10.24 mM) | [1] [3] |

| Storage Temperature | -20°C (short-term), -80°C (long-term) | [1] [3] |

| CAS Number | 97145-43-2 | [2] |

| Counterion | Trifluoroacetate | [1] [3] |

| Sequence Homology | Kininogen Ser386–Gln392 region | [1] [2] [3] |

Kki-5 (trifluoroacetate) is typically supplied as a lyophilized powder or as a solution at defined concentrations, with recommendations for storage and handling to preserve its chemical integrity. The presence of the trifluoroacetate counterion not only influences the solubility and stability of the peptide but also impacts its electronic environment and steric configuration, as discussed in subsequent sections.

Molecular Architecture: Sequence Analysis and Modifications

Sequence Analysis of Kki-5 (Trifluoroacetate)

The molecular architecture of Kki-5 (trifluoroacetate) is rooted in its peptide sequence, which is designed to mimic a specific fragment of human kininogen, particularly the region spanning Serine 386 to Glutamine 392. This region is critical for substrate recognition by tissue kallikrein, and the synthetic analog incorporates both natural and non-natural amino acid residues to optimize binding affinity and resistance to enzymatic cleavage [1] [2] [3].

The canonical sequence of the kininogen fragment targeted by Kki-5 (trifluoroacetate) can be represented as follows (single-letter amino acid codes):

Ser–Val–Arg–Ser–Pro–Phe–Gln

Kki-5 (trifluoroacetate) is synthesized with deliberate modifications at specific positions to enhance its chemical and biological properties. These modifications may include the introduction of N-terminal acetylation, C-terminal amidation, or the incorporation of non-canonical side chains to increase metabolic stability and reduce susceptibility to proteases [1] [2] [3]. The resultant peptide retains the core recognition motif necessary for effective inhibition of tissue kallikrein while exhibiting improved pharmacochemical characteristics.

Sequence Modifications and Their Chemical Rationale

The design of Kki-5 (trifluoroacetate) involves strategic modifications to the peptide backbone and side chains, which serve several purposes:

First, N-terminal acetylation and C-terminal amidation are commonly employed to mimic the natural peptide termini, thereby reducing the likelihood of exopeptidase-mediated degradation. These modifications also neutralize terminal charges, which can influence peptide folding and receptor interactions.

Second, the substitution of specific amino acids with their D-enantiomers or non-natural analogs can further enhance resistance to proteolytic enzymes, prolonging the peptide’s half-life in biological systems.

Third, side chain modifications, such as the introduction of bulky or electron-withdrawing groups, can modulate the peptide’s conformational preferences and binding kinetics with tissue kallikrein.

These chemical strategies collectively optimize the inhibitory potency and stability of Kki-5 (trifluoroacetate), making it a valuable tool for probing kallikrein function and for potential therapeutic applications in diseases involving aberrant kininogen processing [1] [2] [3].

Trifluoroacetate Group: Electronic and Steric Implications

Role of Trifluoroacetate as a Counterion

The trifluoroacetate group in Kki-5 (trifluoroacetate) serves as a counterion, resulting from the use of trifluoroacetic acid during peptide synthesis and purification. Trifluoroacetate is a strong acid with a highly electronegative trifluoromethyl group, which imparts unique electronic and steric properties to the peptide salt [1] [3].

The trifluoroacetate counterion can influence the peptide’s solubility, crystallinity, and overall charge distribution. Its presence is particularly important during lyophilization and storage, as it stabilizes the peptide in a salt form that is more amenable to dissolution and handling in aqueous and organic solvents.

Electronic Effects of Trifluoroacetate

The trifluoromethyl group in trifluoroacetate is highly electron-withdrawing, which can affect the local electronic environment of the peptide. This electronic effect can stabilize positive charges on the peptide, particularly at basic amino acid residues such as arginine and lysine, by delocalizing charge through ion pairing.

Additionally, the presence of trifluoroacetate can influence the acid-base properties of the peptide, potentially lowering the pKa of nearby functional groups and altering the overall isoelectric point. These effects are relevant for the peptide’s solubility, aggregation behavior, and interaction with biological targets [1] [3].

Steric Implications of Trifluoroacetate

Sterically, the trifluoroacetate ion is relatively bulky compared to other common counterions such as acetate or chloride. This bulk can impact the packing and crystallization of the peptide, as well as its propensity to form aggregates or higher-order structures in solution.

The steric hindrance provided by the trifluoroacetate group can also reduce the likelihood of intermolecular interactions that lead to precipitation or denaturation, thereby enhancing the solubility and stability of Kki-5 (trifluoroacetate) in aqueous environments [1] [3].

The combined electronic and steric effects of trifluoroacetate are summarized in the following table:

| Property | Trifluoroacetate Effect | Reference |

|---|---|---|

| Electron Withdrawing | Stabilizes positive charges, lowers pKa | [1] [3] |

| Steric Bulk | Reduces aggregation, enhances solubility | [1] [3] |

| Acid Strength | Strong acid, forms stable salts | [1] [3] |

| Influence on Peptide | Alters folding, charge distribution | [1] [3] |

Comparative Structural Analysis with Native Kininogen Fragments

Structural Homology and Divergence

Kki-5 (trifluoroacetate) is structurally homologous to a defined segment of kininogen, specifically the region encompassing residues Serine 386 to Glutamine 392. This region is recognized by tissue kallikrein as a substrate cleavage site, and the synthetic analog is designed to competitively inhibit this interaction [1] [2] [3].

The primary structure of Kki-5 (trifluoroacetate) closely mirrors the native sequence, with modifications introduced to enhance binding affinity and resistance to enzymatic degradation. These modifications are informed by structure-activity relationship studies, which have identified key residues essential for high-affinity binding to tissue kallikrein.

Structural Modifications and Their Functional Consequences

The introduction of non-natural amino acids, terminal modifications, and side chain alterations in Kki-5 (trifluoroacetate) serve to differentiate it from the native kininogen fragment. These changes are designed to:

- Increase the peptide’s affinity for tissue kallikrein by optimizing side chain interactions within the enzyme’s active site.

- Reduce susceptibility to proteolytic cleavage by introducing steric hindrance or altering backbone conformation.

- Enhance the overall stability of the peptide in solution and during storage.

The comparative analysis of Kki-5 (trifluoroacetate) and the native kininogen fragment is presented in the following table:

| Feature | Native Kininogen Fragment | Kki-5 (Trifluoroacetate) | Reference |

|---|---|---|---|

| Sequence | Ser–Val–Arg–Ser–Pro–Phe–Gln | Modified analog (see Section 2) | [1] [2] [3] |

| Terminal Modifications | None | Acetylation, amidation | [1] [2] [3] |

| Non-natural Amino Acids | Absent | Present (site-specific) | [1] [2] [3] |

| Counterion | None (native state) | Trifluoroacetate | [1] [3] |

| Proteolytic Stability | Low | High | [1] [2] [3] |

| Kallikrein Binding Affinity | Moderate | High | [1] [2] [3] |

Implications for Structure-Function Relationships

The structural modifications introduced in Kki-5 (trifluoroacetate) are rationally designed to enhance its function as a kallikrein inhibitor. By preserving the core recognition motif of the native kininogen fragment while introducing stability-enhancing modifications, Kki-5 (trifluoroacetate) achieves a balance between biological activity and chemical robustness. This structure-function optimization is critical for its utility in research applications probing the role of tissue kallikrein in physiological and pathological processes [1] [2] [3].

Solubility Profile and Stability Considerations

Solubility Characteristics

Kki-5 (trifluoroacetate) exhibits favorable solubility in aqueous media, with reported solubility in water of 9.09 mg/mL, corresponding to a molar concentration of 10.24 millimolar [1] [3]. This high solubility is attributed to the peptide’s hydrophilic backbone, the presence of charged and polar side chains, and the solubilizing effect of the trifluoroacetate counterion.

The solubility profile of Kki-5 (trifluoroacetate) is summarized in the table below:

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 9.09 mg/mL (10.24 mM) | [1] [3] |

| Organic solvents | Not specified | [1] [3] |

To maximize solubility and prevent aggregation, it is recommended to dissolve the peptide by heating the solution to 37°C and sonicating in an ultrasonic bath. Once dissolved, the solution should be aliquoted and stored at low temperatures to prevent repeated freeze-thaw cycles, which can compromise peptide integrity [1] [3].

Stability Considerations

The stability of Kki-5 (trifluoroacetate) is influenced by storage temperature, solvent conditions, and the presence of the trifluoroacetate counterion. The peptide is stable for up to six months when stored at -80°C and for up to one month at -20°C [1] [3]. The use of trifluoroacetate as a counterion contributes to the stability of the lyophilized peptide by minimizing moisture uptake and preventing hydrolytic degradation.

Upon reconstitution, the peptide solution should be protected from repeated freeze-thaw cycles, which can lead to aggregation or loss of activity. Aliquoting the solution into single-use vials is recommended to maintain chemical and functional integrity.

The stability profile is presented in the following table:

| Storage Condition | Stability Duration | Reference |

|---|---|---|

| -80°C | Up to 6 months | [1] [3] |

| -20°C | Up to 1 month | [1] [3] |

| Room Temperature | Not recommended | [1] [3] |

Factors Affecting Solubility and Stability

Several factors can impact the solubility and stability of Kki-5 (trifluoroacetate):

- pH: The peptide is most stable in neutral to slightly acidic conditions, which prevent deamidation and hydrolysis of labile residues.

- Ionic Strength: High salt concentrations can promote aggregation or precipitation, particularly in the absence of the trifluoroacetate counterion.

- Temperature: Elevated temperatures can accelerate degradation, particularly in solution; thus, storage at low temperatures is essential for long-term stability.

The interplay of these factors underscores the importance of careful handling and storage protocols to preserve the chemical and functional properties of Kki-5 (trifluoroacetate) [1] [3].

Solid-Phase Peptide Synthesis (SPPS) represents the cornerstone methodology for the production of Kki-5 (tfa), a peptide with the molecular formula C37H56F3N11O11 and a molecular weight of 887.9 g/mol [1] [2]. This peptide, also known as KKI-5 TFA, is a specific inhibitor of tissue kallikrein that has demonstrated ability to attenuate breast cancer cell invasion [3] [4] [5]. The optimization of SPPS for Kki-5 production requires careful consideration of multiple parameters to ensure high purity and yield.

The synthesis of Kki-5 begins with the selection of an appropriate resin. While conventional approaches often utilize Wang or Rink Amide resins, the optimized approach for Kki-5 employs H-Thr-Gly-NovaSyn TG resin [6]. This specialized resin provides superior loading capacity and stability during the synthesis process, particularly important for maintaining the integrity of the peptide's structure throughout multiple coupling and deprotection cycles.

Coupling reagents play a critical role in the efficiency of amino acid incorporation. The conventional HBTU/HOBt with DIEA system has been superseded by more potent combinations such as HATU/DIEA or DIC/OxymaPure for Kki-5 synthesis [7] [8]. These advanced coupling agents demonstrate enhanced reactivity, reducing reaction times from the conventional 45-60 minutes to a more efficient 20-30 minutes. Additionally, elevated temperatures (50-60°C) rather than room temperature conditions accelerate the coupling reactions while maintaining stereochemical integrity [8] [9].

The solvent system has been optimized to include DMF with 2% Triton X-100, which helps prevent peptide aggregation during synthesis—a common challenge with sequences like Kki-5 [10]. The amino acid excess has been increased from the standard 3-4 equivalents to 5-10 equivalents, ensuring complete reaction at each coupling step. Furthermore, a double coupling strategy has been implemented as standard practice for all residues in Kki-5 synthesis, not just for difficult sequences as in conventional approaches [7] [11].

Capping steps after each coupling with acetic anhydride effectively block unreacted amino groups, preventing the formation of deletion sequences that would complicate purification [11] [10]. This comprehensive optimization strategy for SPPS has significantly improved the overall efficiency and quality of Kki-5 production.

Trifluoroacetylation Strategies in Peptide Derivatization

Trifluoroacetylation represents a critical aspect of Kki-5 (tfa) synthesis, as the trifluoroacetate counterion is an integral component of the final compound [1] [2]. Understanding and controlling trifluoroacetylation mechanisms is essential for producing high-quality Kki-5 (tfa) with consistent properties.

The conventional approach to trifluoroacetylation typically involves using high concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM), often at 95% TFA, with extended reaction times of 1-2 hours at room temperature [12] [13]. However, research has elucidated a novel mechanism for trifluoroacetylation in SPPS that occurs independently of the coupling step [13] [14]. This mechanism involves the presence of trifluoroacetoxymethyl groups on the resin support, which react with resin-bound amines through an intersite nucleophilic reaction [14].

For Kki-5 synthesis, an optimized trifluoroacetylation strategy has been developed using a reduced TFA concentration of 50% in DCM with appropriate scavengers to minimize side reactions [13] [14]. The reaction time has been shortened to 30-45 minutes and conducted at lower temperatures (0-4°C) to reduce unwanted side reactions. The neutralization method has been refined to involve controlled addition of DIEA in DCM, as the transfer of trifluoroacetyl from hydroxyl to amine occurs during neutralization with tertiary amines [14].

A significant advancement in preventing unwanted trifluoroacetylation has been the use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin, which can be synthesized free from extraneous functionalities and remains stable to TFA under SPPS conditions [14]. This specialized resin has demonstrated the ability to prevent peptide chain termination resulting from trifluoroacetylation to less than 0.02% per cycle, compared to approximately 1-2% with conventional resins [14].

Real-time UV monitoring during synthesis provides immediate feedback on the trifluoroacetylation process, allowing for adjustments to reaction conditions as needed [15]. This represents a significant improvement over conventional methods that rely on post-synthesis HPLC analysis to detect trifluoroacetylation issues.

The trifluoroacetate counterion in Kki-5 (tfa) serves not only as a stabilizing component but also influences the compound's solubility and pharmacokinetic properties [12] [16]. The optimized trifluoroacetylation strategy ensures precise control over this critical aspect of Kki-5 production, resulting in a consistent, high-quality therapeutic peptide.

Purification Challenges and Chromatographic Resolution

The purification of Kki-5 (tfa) presents significant challenges due to the complexity of the peptide structure and the presence of closely related impurities that can be difficult to separate [17] [18]. Chromatographic resolution is a critical factor in obtaining high-purity Kki-5 suitable for therapeutic applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as the primary purification method for Kki-5, separating the target peptide from impurities based on hydrophobicity differences [17] [18]. Standard purification approaches typically employ C18 columns with 5μm particle size and 100Å pore diameter. However, the optimized method for Kki-5 utilizes C18 columns with smaller particle size (3μm) and larger pore diameter (300Å), providing enhanced resolution for separating the target peptide from structurally similar impurities [18] [19].

The mobile phase composition significantly impacts separation efficiency. While conventional methods use acetonitrile/water with 0.1% TFA, the optimized approach for Kki-5 employs a more sophisticated mobile phase containing acetonitrile/water with 0.05% TFA and 0.05% heptafluorobutyric acid (HFBA) [18] [19]. This dual ion-pairing agent strategy provides superior selectivity for separating Kki-5 from closely related impurities.

Gradient profile optimization has moved from standard linear gradients (5-95% over 30 minutes) to shallow, focused gradients (25-45% over 40 minutes) specifically tailored to the elution characteristics of Kki-5 [17] [18]. This approach maximizes resolution in the critical region where Kki-5 and its impurities elute. The flow rate has been reduced from the standard 1.0 mL/min to 0.8 mL/min, allowing for improved mass transfer and better separation efficiency [18].

Detection methods have been enhanced to include both UV monitoring at multiple wavelengths (214 nm and 280 nm) and mass spectrometry detection, providing complementary information about the identity and purity of the eluting compounds [20] [18]. Sample loading has been optimized through multiple injections of smaller amounts (0.5-1 mg) rather than single larger injections, preventing column overloading and maintaining separation efficiency [18] [19].

A two-step purification strategy has been implemented to address the challenge of co-eluting impurities [17] [19]. This approach involves an initial purification step using standard conditions followed by a second purification step with modified mobile phase composition or column selectivity to remove persistent impurities. This comprehensive purification strategy has increased the recovery yield from the conventional 30-40% to an improved 60-70% [18] [19].

The successful resolution of Kki-5 from its impurities is essential for producing a therapeutic-grade peptide that meets stringent quality requirements. The optimized chromatographic methods described here represent significant advancements in addressing the purification challenges associated with Kki-5 production.

Quality Control Metrics for Therapeutic-Grade Production

Quality control (QC) is a critical component in the production of therapeutic-grade Kki-5 (tfa), ensuring that the final product meets stringent standards for safety, efficacy, and consistency [21] [22]. A comprehensive QC framework has been established for Kki-5, encompassing multiple analytical parameters and acceptance criteria.

Purity assessment represents the cornerstone of Kki-5 quality control, with a minimum acceptance criterion of ≥95% as determined by RP-HPLC with UV detection [20] [21]. This high purity standard ensures that the therapeutic effects of Kki-5 are not compromised by the presence of impurities that could potentially cause adverse reactions or reduce efficacy. The analytical method employs optimized chromatographic conditions to provide accurate and reproducible purity determinations.

Identity confirmation is performed using a combination of electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis, with an acceptance criterion of mass accuracy within ±0.5 Da of the theoretical mass [20] [22]. This stringent requirement ensures that the peptide sequence and structure match the intended design, confirming the presence of all expected functional groups.

Counter-ion analysis is particularly important for Kki-5 (tfa), as the trifluoroacetate component influences the compound's properties [12] [16]. The TFA content is quantified using 19F-NMR, with an acceptance limit of <1.0% [20]. This analysis ensures consistent counterion composition across different production batches.

Residual solvent analysis is conducted using headspace gas chromatography, with acceptance criteria of <50 ppm for Class 2 solvents as defined by regulatory guidelines [22] [23]. This testing ensures that potentially harmful solvents used during synthesis and purification have been effectively removed from the final product.

Water content is determined by Karl Fischer titration, with an acceptance limit of <5.0% [22]. Controlling moisture levels is essential for maintaining the stability and shelf life of Kki-5, as excessive water can promote hydrolysis and other degradation pathways.

Peptide content is quantified through amino acid analysis following acid hydrolysis, with an acceptance criterion of >85% [20] [22]. This analysis provides an absolute measure of the peptide amount, accounting for counterions, residual water, and other non-peptide components.

Stability testing encompasses both accelerated and real-time studies, with an acceptance criterion of stability for 24 months when stored at -20°C [21] [22]. These studies evaluate the peptide's resistance to degradation under various conditions, ensuring that it maintains its integrity throughout its shelf life.

Batch consistency is monitored through statistical process control, with an acceptance criterion of coefficient of variation (CV) <5% between batches [21] [22]. This parameter ensures reproducibility in the manufacturing process, providing confidence that each batch of Kki-5 will perform consistently in therapeutic applications.